2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline

Descripción

Structural and Physicochemical Characterization

Molecular Architecture and Isomerism

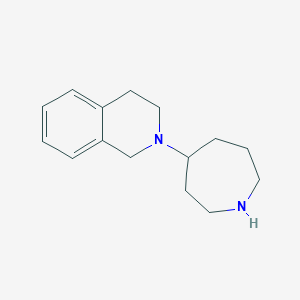

The molecular architecture of 2-(azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline is characterized by a bicyclic framework consisting of a benzene ring fused to a saturated six-membered nitrogen-containing heterocycle, with an additional seven-membered azepane substituent attached at the 4-position of the azepane ring to the nitrogen atom at position 2 of the tetrahydroisoquinoline core. The compound's systematic International Union of Pure and Applied Chemistry name is 2-(azepan-4-yl)-3,4-dihydro-1H-isoquinoline, which accurately reflects its structural composition and connectivity patterns.

The tetrahydroisoquinoline scaffold exhibits inherent conformational flexibility due to the saturated nature of the six-membered ring containing the nitrogen atom. This flexibility allows for various conformational states, with the most stable conformations typically adopting chair-like or half-chair geometries to minimize steric interactions between substituents. The azepane substituent introduces additional conformational complexity, as seven-membered rings can adopt multiple low-energy conformations including chair, boat, and twist-boat forms.

Stereochemical considerations are particularly important for this compound, as the azepan-4-yl substituent creates a stereogenic center at the 4-position of the azepane ring. The compound can exist as two enantiomers, designated as R and S configurations, depending on the spatial arrangement of substituents around this chiral center. The tetrahydroisoquinoline portion itself does not contain inherent stereogenic centers in the unsubstituted form, but the presence of the azepane substituent can influence the preferred conformational states of the bicyclic system through steric and electronic effects.

Crystallographic Analysis

Crystallographic studies of tetrahydroisoquinoline derivatives provide valuable insights into the solid-state molecular geometry and intermolecular interactions that govern crystal packing arrangements. Research on related compounds, such as 1,2,3,4-tetrahydroisoquinolin-2-ium hydrogen tartrate monohydrate, reveals characteristic structural features that are likely to be preserved in this compound.

The tetrahydroisoquinoline core typically adopts an axially chiral conformation in the solid state, with the saturated six-membered ring exhibiting either left-handed or right-handed helicity depending on the specific crystal packing environment. For the hydrogen tartrate salt of tetrahydroisoquinoline, crystallographic analysis revealed a left-handed conformation characterized by a C4-C3-N2-C1 torsion angle of -65.8 degrees. This conformational preference is influenced by both intramolecular steric effects and intermolecular hydrogen bonding interactions with neighboring molecules in the crystal lattice.

The crystal structure of tetrahydroisoquinoline derivatives typically features extensive hydrogen bonding networks when suitable donor and acceptor groups are present. In the case of protonated tetrahydroisoquinoline species, the positively charged nitrogen atom can participate in hydrogen bonding interactions with anionic counterions or solvent molecules. These interactions contribute to the overall stability of the crystal structure and influence the observed molecular conformations.

For this compound, the presence of two nitrogen atoms creates the potential for complex hydrogen bonding patterns in crystalline forms. The secondary amine nitrogen in the azepane ring can act as both a hydrogen bond donor and acceptor, while the tertiary nitrogen in the tetrahydroisoquinoline core primarily functions as a hydrogen bond acceptor when protonated.

| Crystallographic Parameter | Typical Range | Reference |

|---|---|---|

| Tetrahydroisoquinoline Torsion Angle | -70° to -60° | |

| Space Group (related compounds) | P212121 | |

| Crystal System (related compounds) | Orthorhombic |

Physicochemical Properties

Solubility and Partition Coefficients

The solubility characteristics of this compound are primarily determined by the balance between its hydrophobic aromatic and aliphatic components and the hydrophilic nitrogen-containing functionality. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 2.45350, indicating moderate lipophilicity that suggests favorable permeability characteristics across biological membranes while maintaining sufficient aqueous solubility for practical applications.

The polar surface area of the compound is calculated to be 15.27000 square angstroms, which falls within the range typically associated with compounds exhibiting good oral bioavailability according to Lipinski's rule of five. This relatively low polar surface area reflects the presence of only two nitrogen atoms as polar functional groups, with the majority of the molecular surface area consisting of hydrophobic carbon and hydrogen atoms.

The presence of the azepane substituent significantly influences the compound's solubility profile compared to the parent tetrahydroisoquinoline molecule. The additional nitrogen atom in the azepane ring provides an additional site for protonation under acidic conditions, potentially enhancing aqueous solubility in acidic media through salt formation. The seven-membered ring structure also contributes additional hydrophobic surface area, which may reduce aqueous solubility in neutral or basic conditions.

Temperature effects on solubility are expected to follow typical patterns for organic compounds, with increasing solubility in both aqueous and organic solvents as temperature increases. The compound's moderate molecular weight and balanced hydrophilic-lipophilic properties suggest reasonable solubility in a range of organic solvents including alcohols, ketones, and aromatic hydrocarbons.

| Property | Value | Units | Reference |

|---|---|---|---|

| LogP | 2.45350 | dimensionless | |

| Polar Surface Area | 15.27000 | Ų | |

| Exact Mass | 230.17800 | g/mol | |

| Density | 1.041 | g/cm³ |

Thermal Stability and Decomposition Patterns

The thermal stability of this compound is influenced by the presence of multiple nitrogen-containing heterocyclic rings and the overall molecular architecture. The compound exhibits a calculated boiling point of 352.2 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability under standard atmospheric conditions.

The decomposition patterns of tetrahydroisoquinoline derivatives typically involve initial cleavage of the most labile bonds, which are often the carbon-nitrogen bonds connecting substituents to the core ring system. For this compound, thermal decomposition is likely to begin with rupture of the bond connecting the azepane ring to the tetrahydroisoquinoline nitrogen, generating tetrahydroisoquinoline and azepane-related fragments.

Higher temperature decomposition processes may involve ring-opening reactions of both the azepane and tetrahydroisoquinoline ring systems. The seven-membered azepane ring is generally more susceptible to thermal ring-opening compared to six-membered rings due to increased ring strain and conformational flexibility. The tetrahydroisoquinoline core shows greater thermal stability due to the stabilizing influence of the fused aromatic benzene ring system.

Mass spectrometric analysis of related tetrahydroisoquinoline compounds reveals characteristic fragmentation patterns that provide insights into thermal decomposition pathways. Common fragmentation processes include loss of alkyl groups, ring contractions, and formation of stable aromatic cations through elimination of aliphatic fragments.

| Thermal Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 352.2 | °C at 760 mmHg | |

| Molecular Ion Mass | 230 | m/z |

Spectroscopic Signature (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various hydrogen and carbon environments present in the molecule.

Proton nuclear magnetic resonance spectroscopy of tetrahydroisoquinoline derivatives typically exhibits characteristic signals in the aromatic region (7.0-7.3 parts per million) corresponding to the four hydrogen atoms on the benzene ring. The aliphatic protons of the tetrahydroisoquinoline ring system appear as complex multiplets in the region between 2.5 and 4.0 parts per million, with the methylene groups adjacent to nitrogen typically appearing further downfield due to the deshielding effect of the nitrogen atom.

The azepane substituent contributes additional aliphatic proton signals in the 1.4-2.6 parts per million region, with the specific chemical shifts depending on the proximity of each proton to the nitrogen atom and the conformational state of the seven-membered ring. The proton attached to the carbon bearing the tetrahydroisoquinoline substituent appears as a characteristic multiplet, often around 2.4-2.6 parts per million.

Infrared spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for tetrahydroisoquinoline derivatives include carbon-hydrogen stretching vibrations around 2915 and 2800 wavenumbers, aromatic carbon-carbon stretching around 1480-1600 wavenumbers, and carbon-nitrogen stretching around 1025-1250 wavenumbers. The secondary amine functionality in the azepane ring may contribute weak nitrogen-hydrogen stretching absorptions if present.

Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 230, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural information through characteristic loss of neutral fragments and formation of stable ionic species. Common fragmentation processes include alpha-cleavage adjacent to nitrogen atoms and ring-opening reactions that generate smaller cyclic or acyclic fragments.

Propiedades

IUPAC Name |

2-(azepan-4-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-14-12-17(11-8-13(14)4-1)15-6-3-9-16-10-7-15/h1-2,4-5,15-16H,3,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGIBMDROFXDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672952 | |

| Record name | 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069473-59-1 | |

| Record name | 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 1,2,3,4-Tetrahydroisoquinoline

A classical approach to 1,2,3,4-tetrahydroisoquinoline involves the reduction of isoquinolinone derivatives under strongly reducing conditions. For example, Schultz et al. reported a method where isoquinolinone is treated with lithium in liquid ammonia at low temperatures (-78 °C) in the presence of tert-butyl alcohol and tetrahydrofuran as solvent. After completion, the reaction mixture is quenched, and the product is isolated by extraction and chromatography, yielding tetrahydroisoquinolinone in 75% yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Isoquinolinone + Li in NH3, t-BuOH, THF | Reduction to tetrahydroisoquinolinone (75% yield) |

This method provides a robust route to the core heterocycle, which can be further functionalized.

Summary Table of Preparation Methods

Research Findings and Notes

- The propargylation followed by Mannich-type amination is currently the most direct and high-yielding method to prepare this compound derivatives.

- The use of catalytic cuprous chloride in peroxide-free dioxane under reflux conditions facilitates efficient C-N bond formation with cyclic amines such as azepane.

- Spectroscopic data including IR and 1H-NMR are critical for confirming the disappearance of alkyne protons and the presence of azepane substituents.

- Alternative synthetic routes involving gold catalysis provide access to azepane ring systems that can be further elaborated into the target compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve catalysts like palladium on carbon (Pd/C) or bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Opioid Receptor Modulation

Research indicates that tetrahydroisoquinoline derivatives, including 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline, exhibit activity as kappa opioid receptor antagonists. These compounds have shown promise in treating conditions such as depression, anxiety, and schizophrenia by modulating the opioid system's activity . The specific structural modifications of these compounds can enhance their binding affinity and selectivity for opioid receptors.

2. Anticancer Properties

Studies have suggested that tetrahydroisoquinoline derivatives possess anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The interaction of these compounds with specific molecular targets can lead to significant therapeutic outcomes in various cancer models.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Organic Synthesis Applications

1. Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation and substitution reactions. This versatility allows chemists to explore diverse synthetic routes for producing novel compounds .

2. Gold-Catalyzed Reactions

Recent advancements in synthetic methodologies have highlighted gold-catalyzed reactions involving azepan derivatives. These reactions enable the efficient formation of azepan-4-ones through a two-step [5 + 2] annulation process. This method showcases the potential for synthesizing azepane derivatives from simpler precursors with high regioselectivity and diastereoselectivity .

Case Studies

Case Study 1: Kappa Opioid Antagonists

A study published by Google Patents explored the development of substituted tetrahydroisoquinolines as kappa opioid antagonists. The research demonstrated that specific modifications to the azepan structure could enhance therapeutic efficacy against mood disorders .

Case Study 2: Anticancer Activity

In a comparative study on various tetrahydroisoquinoline derivatives, researchers found that certain compounds exhibited significant cytotoxic effects against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Opioid Receptor Modulation | Modulates kappa opioid receptors for mental health treatment | Effective against depression and anxiety |

| Anticancer Properties | Induces apoptosis and inhibits proliferation in cancer cells | Significant cytotoxic effects observed |

| Antimicrobial Activity | Inhibits growth of specific bacterial strains | Potential for new antibiotic development |

| Synthetic Intermediates | Serves as a building block for complex organic synthesis | Versatile in various chemical reactions |

| Gold-Catalyzed Reactions | Efficient synthesis of azepan derivatives | High regioselectivity and diastereoselectivity |

Mecanismo De Acción

The mechanism of action of 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its adaptability for functionalization and diverse bioactivity. Below, 2-(azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline is compared with key analogs based on structural features, synthetic applications, and biological activities.

Structural Analogues

Key Research Findings

Neurotoxicity and Parkinsonism Links

- N-Methylated tetrahydroisoquinolines (e.g., N-methyl-1,2,3,4-tetrahydroisoquinoline) are enzymatically oxidized by MAO-B to neurotoxic isoquinolinium ions, mirroring the MPTP→MPP+ pathway implicated in Parkinson’s disease .

- In rat models, these compounds deplete ATP and induce mitochondrial dysfunction, with toxicity mitigated by MAO inhibitors like clorgyline .

Therapeutic Potential of Substituted Analogs

- FLS-359, a tetrahydroisoquinoline hybrid with thiazole and imidazole substituents, inhibits SIRT2, showing promise in cancer and infectious diseases .

- Antitumor activity is observed in derivatives like 6-(3,4,5-trimethoxyphenyl)-tetrahydroisoquinoline, which disrupt microtubule assembly .

Actividad Biológica

2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives are known for their broad spectrum of biological activities. They exhibit effects such as:

- Antitumor

- Antibacterial

- Antiviral

- Anti-inflammatory

- Neuroprotective properties

The structural diversity of THIQ compounds allows for various interactions with biological targets, making them valuable in drug discovery .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of different functional groups on the THIQ scaffold significantly influences its biological activity. For instance:

- Electron-donating groups enhance the compound's reactivity and interaction with target receptors.

- Electron-withdrawing groups can modulate the lipophilicity and stability of the compounds.

The azepan moiety in this compound contributes to its unique pharmacological profile by altering its interaction with specific biological targets .

Antitumor Activity

Research has demonstrated that THIQ derivatives possess significant antitumor properties. For example, certain compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth in vivo models .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Studies indicate that this compound can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells, which are critical factors in Alzheimer's disease progression .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies based on the specific structure and substituents present on the THIQ scaffold. For instance, modifications can enhance its potency against resistant bacterial strains .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study evaluating the effects of this compound on neurodegeneration, researchers found that treatment significantly reduced levels of amyloid-beta plaques in transgenic mouse models. The compound also improved cognitive function as assessed by behavioral tests .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor activity of THIQ derivatives in human cancer cell lines. The results indicated that specific analogs led to a decrease in cell viability and induced apoptosis through caspase activation pathways. Notably, these compounds demonstrated lower cytotoxicity towards normal cells compared to cancerous ones .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Azepan-4-yl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via:

- Ring expansion of 3,4-dihydroisoquinoline pseudo bases using acylating agents, which allows for the introduction of substituents at the azepane ring .

- Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides, offering stereochemical control .

- Aza-Friedel-Crafts reactions under solvent-free conditions for functionalization of the tetrahydroisoquinoline core .

- Key Considerations : Solvent choice (e.g., DMF for Pd-catalyzed reactions), temperature (60–120°C), and catalyst systems (e.g., PdCl₂(PPh₃)₂) critically impact reaction efficiency and regioselectivity .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Protocol :

¹H/¹³C NMR : Assign proton environments (e.g., azepane ring protons at δ 1.5–2.5 ppm) and carbon types .

2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities and confirm ring junction configurations .

HRMS : Verify molecular formula (e.g., C₁₆H₂₂N₂) and fragmentation patterns .

X-ray crystallography : Determine absolute configuration, as demonstrated for related tetrahydroisoquinoline salts .

Q. What in vitro assays are used to evaluate the neurotoxic potential of this compound?

- Approach :

- Dopaminergic neuron models : Assess cytotoxicity via MTT assays and dopamine uptake inhibition (e.g., IC₅₀ values) .

- Reactive oxygen species (ROS) measurement : Quantify oxidative stress in SH-SY5Y cells .

- Calcium imaging : Monitor disruptions in intracellular Ca²⁺ homeostasis linked to neurotoxicity .

Advanced Research Questions

Q. How can synthetic pathways be optimized to enhance enantiomeric purity for pharmacological applications?

- Strategies :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives during cyclization to induce asymmetry .

- Asymmetric catalysis : Employ Pd/PCy₃ systems to control stereochemistry in cross-coupling steps .

- Crystallization-induced dynamic resolution : Separate enantiomers via selective crystallization under kinetic control .

- Analytical Validation : Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational methods predict the binding affinity of this compound to neurological targets?

- Workflow :

Molecular docking (AutoDock Vina) : Screen against dopamine transporters (PDB: 4XP4) or NMDA receptors .

MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

QSAR modeling : Corrogate substituent effects (e.g., azepane methyl groups) with IC₅₀ values from literature .

Q. How do structural modifications at the azepane ring affect antitumor activity?

- Case Studies :

- 4-Aryl substitution : Enhances intercalation with DNA (e.g., IC₅₀ = 12 µM in MCF-7 cells) .

- N-Methylation : Reduces metabolic degradation but may decrease blood-brain barrier permeability .

Q. How can contradictions in NMR data for stereochemical assignments be resolved?

- Best Practices :

- Variable-temperature NMR : Identify dynamic effects (e.g., ring-flipping) that obscure signal splitting .

- Isotopic labeling : Use ¹⁵N/²H isotopes to simplify complex splitting patterns .

- Comparative analysis : Cross-reference with X-ray data of analogous compounds .

Q. What preclinical protocols assess metabolic stability of this compound?

- In Vitro Methods :

- Liver microsome assays : Measure half-life (t₁/₂) using human CYP450 isoforms (e.g., CYP3A4) .

- Plasma protein binding : Determine free fraction via ultrafiltration (e.g., >90% binding reduces bioavailability) .

- In Vivo Correlation : Administer radiolabeled compound to rodents and track metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.